molecular formula C8H7ClO2 B119993 Piperonyl chloride CAS No. 20850-43-5

Piperonyl chloride

Cat. No.: B119993
CAS No.: 20850-43-5
M. Wt: 170.59 g/mol
InChI Key: DWSUJONSJJTODA-UHFFFAOYSA-N
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Description

Piperonyl chloride (C₈H₇ClO₂; CAS 20850-43-5) is a chlorinated aromatic compound derived from 3,4-methylenedioxybenzene (piperonyl group). It is primarily recognized for its role in pharmaceuticals, where it inhibits melanin synthesis by targeting tyrosinase activity and modulating matrix metalloproteinases (MMPs), making it a candidate for treating chronic ulcers and hyperpigmentation disorders . Industrially, it serves as a precursor in synthesizing polymers, agrochemical synergists (e.g., piperonyl butoxide), and specialty chemicals . Its market growth (CAGR ~X%) is driven by demand in pharmaceuticals, sustainable chemistry initiatives, and emerging applications in nanotechnology .

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperonyl chloride can be synthesized through the chloromethylation of piperonal. The process involves the reaction of piperonal with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is typically carried out at a temperature range of 0-5°C to prevent side reactions .

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactions. This method involves passing piperonal and a chloromethylation reagent through a reactor under controlled conditions. The continuous flow process offers advantages such as higher yields, better control over reaction parameters, and reduced production costs .

Chemical Reactions Analysis

Hydrolysis to Piperonyl Alcohol

Piperonyl chloride undergoes hydrolysis in aqueous basic conditions to yield piperonyl alcohol (3,4-methylenedioxybenzyl alcohol). This SN2 mechanism involves hydroxide ion attack at the benzylic carbon:

Reaction Conditions

  • Reagents : Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)

  • Temperature : 75–85°C

  • Time : 8 hours

  • Yield : Not explicitly reported, but characterized by GC purity >98% post-distillation .

This reaction is critical for producing piperonyl alcohol, a precursor for fragrances and pharmaceuticals .

Reaction with Nitronate Ions

This compound reacts with sodium nitronate (generated from 2-nitropropane and NaOH) in isopropyl alcohol to form piperonal nitronate, which is acidified to yield piperonal (3,4-methylenedioxybenzaldehyde):

Reaction Conditions

  • Reagents : 2-Nitropropane, NaOH, HCl

  • Temperature : 20–30°C

  • Time : 1.5 hours (quenching step)

  • Key Step : Radical-mediated substitution confirmed by TEMPO inhibition and cyclopropane ring-opening experiments .

Mizoroki–Heck Coupling

This compound participates in Pd-catalyzed Mizoroki–Heck couplings under visible light irradiation, forming alkenylated products. This reaction overcomes challenges associated with alkyl chlorides through a radical-mediated mechanism:

Reaction Conditions

  • Catalyst : Pd-based

  • Conditions : Mild, room temperature, visible light

  • Yield : >96% (for styrene derivatives) .

Mechanistic Insights

  • Radical clock experiments confirm alkyl radical intermediates.

  • Oxidative mass transfer involving chlorine atoms facilitates catalytic turnover .

Mechanistic and Synthetic Considerations

  • Electronic Effects : The methylenedioxy group stabilizes intermediates via resonance, enhancing reactivity in substitution reactions .

  • Safety : Lachrymatory and moisture-sensitive; requires inert handling .

  • Applications : Key intermediate for pharmaceuticals (e.g., berberine hydrochloride) and agrochemicals.

Scientific Research Applications

Applications in Pharmaceuticals

Piperonyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Some notable applications include:

  • Synthesis of Derivatives : this compound is used to create derivatives such as piperonylacetone and sesamol, which have applications in medicinal chemistry .
  • Mechanism-Based Inactivators : Compounds derived from this compound are studied for their potential as selective inactivators in enzymatic processes, which can lead to advancements in drug development .

Agrochemical Applications

In the agrochemical sector, this compound is recognized for its role in formulating insecticides and pesticides. Its derivatives are often combined with other compounds to enhance efficacy against pests while minimizing toxicity to non-target organisms.

  • Synergistic Effects : Piperonyl butoxide, a derivative of this compound, is widely used as a synergist that enhances the effectiveness of natural insecticides by inhibiting metabolic pathways in pests .

Perfume and Fragrance Industry

This compound is also utilized in the fragrance industry for its aromatic properties. It acts as a precursor for synthesizing floral and fruity scents used in perfumes and cosmetics.

  • Flavoring Agents : The compound is involved in producing flavoring agents that mimic natural scents, making it valuable for high-end perfumes and personal care products .

A detailed case study involved synthesizing racemic N-piperonyl-3-phenylpiperidine derivatives to explore their stereospecific modulation effects. The research illustrated how variations in synthesis could lead to diverse pharmacological profiles, enhancing the understanding of structure-activity relationships in drug design .

Mechanism of Action

The mechanism of action of piperonyl chloride involves its ability to act as an electrophile in chemical reactions. It reacts with nucleophiles to form covalent bonds, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pivaloyl Chloride (C₅H₉ClO; CAS 3282-30-2)

  • Structural Similarities : Both compounds feature a reactive acyl chloride group (-COCl).
  • Differences: Backbone: Piperonyl chloride has a 3,4-methylenedioxybenzene ring, whereas pivaloyl chloride has a branched aliphatic structure (2,2-dimethylpropanoyl chloride) . Reactivity: Pivaloyl chloride is less prone to polymerization due to its sterically hindered tertiary carbon, unlike this compound, which readily polymerizes under Lewis acid catalysts (e.g., ZnCl₂) . Applications: Pivaloyl chloride is widely used in agrochemicals (e.g., herbicide synthesis) and antibiotics, while this compound is specialized in drug development and polymer chemistry .

Piperonyl Butoxide (C₁₉H₃₀O₅; CAS 51-03-6)

  • Relationship : Piperonyl butoxide is synthesized from this compound intermediates .
  • Functional Contrast :
    • Mechanism : Piperonyl butoxide acts as a pesticide synergist by inhibiting insect cytochrome P450 enzymes, enhancing pyrethroid efficacy. This compound lacks this synergism but directly modulates enzymatic pathways in humans .
    • Toxicity : Piperonyl butoxide has chronic toxicity concerns (e.g., liver effects) and requires residue monitoring in food, whereas this compound’s toxicity profile is less documented but linked to reactive intermediates .

Piperonyl Methoxyethyl Ether (C₁₁H₁₃O₄; CAS 87437-42-1)

  • Synthesis : Derived from this compound via nucleophilic substitution with methoxyethyl groups .
  • Applications : Used in fragrances and stabilizers, contrasting with this compound’s medicinal focus .

Comparative Data Table

Compound Molecular Formula CAS Number Key Applications Reactivity Notes
This compound C₈H₇ClO₂ 20850-43-5 Pharmaceuticals, polymer synthesis Polymerizes under Lewis acids
Pivaloyl Chloride C₅H₉ClO 3282-30-2 Agrochemicals, antibiotics Steric hindrance reduces polymerization
Piperonyl Butoxide C₁₉H₃₀O₅ 51-03-6 Pesticide synergist Inhibits P450 enzymes
Piperonyl Alcohol C₈H₈O₃ 495-76-1 Precursor for this compound Oxidizes to piperonal

Regulatory and Market Trends

  • This compound : Growth fueled by pharmaceutical R&D (e.g., ulcer treatments) and green chemistry trends. Regulatory scrutiny focuses on occupational exposure limits .
  • Piperonyl Butoxide : Subject to FAO/WHO residue guidelines due to environmental persistence; requires monitoring of breakdown products .
  • Pivaloyl Chloride : Demand linked to agrochemical sectors, with stable pricing despite raw material volatility .

Biological Activity

Piperonyl chloride (3,4-methylenedioxybenzyl chloride) is a chemical compound that has garnered attention for its biological activity, particularly in the fields of agriculture and medicine. This article explores its synthesis, biological effects, and potential applications based on diverse research findings.

Synthesis of this compound

This compound can be synthesized through various methods, including continuous flow reactions that enhance yield and purity. A notable method involves mixing piperonyl butoxide with chloromethylation reagents, which allows for precise control over reaction conditions, resulting in high yields and reduced byproduct formation .

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Insecticidal Properties : It is primarily used as a synergist in insecticides, enhancing the efficacy of pyrethroids by inhibiting cytochrome P450 enzymes responsible for the metabolic degradation of these compounds .
  • Antibacterial Effects : Research indicates that derivatives of piperonyl compounds, such as piperonylic acid, show significant antibacterial activity against various pathogens, including Pseudomonas syringae and Xanthomonas species .

The biological activity of this compound can be attributed to its interaction with biological systems:

  • Synergistic Action : By inhibiting metabolic pathways in insects, this compound increases the potency of pyrethroid insecticides. This mechanism is crucial in agricultural settings where pest resistance to conventional insecticides is a growing concern .
  • Chloride Channel Modulation : this compound may affect voltage-dependent chloride channels, similar to other pyrethroid compounds. This action can lead to neurotoxic effects in insects, contributing to its insecticidal properties .

Toxicological Profile

The safety profile of this compound has been assessed through various studies:

  • Acute Toxicity : Symptoms of exposure can include skin irritation and neurological effects such as tremors or seizures. However, chronic toxicity studies have not demonstrated significant long-term health risks at typical exposure levels .
  • Reproductive and Developmental Toxicity : Studies indicate no adverse effects on fertility or developmental toxicity at specified doses in animal models .

Case Studies and Research Findings

Several studies highlight the efficacy and safety of this compound in practical applications:

  • Insecticide Synergism : A study demonstrated that combining this compound with different pyrethroids significantly improved insecticidal activity against resistant strains of Spodoptera frugiperda, showcasing its potential in pest management strategies .
  • Antibacterial Applications : Research on novel derivatives of piperonylic acid revealed strong antibacterial properties against plant pathogens, suggesting potential use in agricultural bactericides to mitigate crop losses due to bacterial infections .

Comparative Analysis of Biological Activities

Activity TypeCompoundEfficacyReference
InsecticidalThis compoundEnhances effectiveness of pyrethroids
AntibacterialPiperonylic AcidSignificant activity against Pseudomonas
Synergistic AgentThis compoundInhibits cytochrome P450 enzymes

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for Piperonyl Chloride, and how do reaction conditions influence yield?

this compound is commonly synthesized from piperonyl alcohol via chlorination. Two validated methods include:

  • Method A : Reacting piperonyl alcohol with concentrated HCl, followed by phase separation and purification via fractional distillation (yield: ~83%) .
  • Method B : Using thionyl chloride (SOCl₂) and pyridine as a catalyst under controlled temperatures (<30°C), yielding ~95% after distillation . Key variables affecting yield include reagent stoichiometry, temperature control, and distillation efficiency.

Q. Which analytical techniques are most effective for characterizing this compound and verifying purity?

  • NMR Spectroscopy : Critical for structural confirmation. Key signals include δ 6.9 (ArH) and δ 6.02 (-O-CH₂-O-) .
  • Boiling Point Analysis : Distillation under reduced pressure (e.g., 112.5°C at 5 mmHg) confirms purity .
  • Chromatography : Use HPLC or GC-MS to detect impurities like dimers, which form during synthesis .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of HCl or SOCl₂ vapors during synthesis .
  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats .
  • Storage : Keep in sealed containers away from moisture and ignition sources .

Advanced Research Questions

Q. How can dimerization side reactions be minimized during this compound synthesis?

Dimerization occurs due to residual acidity or prolonged heating. Mitigation strategies include:

  • Low-Temperature Reactions : Maintain temperatures <30°C during chlorination .
  • Catalytic Pyridine : Neutralizes HCl, reducing acid-catalyzed side reactions .
  • Short-Path Distillation : Rapid purification minimizes exposure to reactive intermediates .

Q. What computational or experimental methods are suitable for evaluating this compound’s environmental persistence and toxicity?

  • Structure-Activity Relationship (SAR) Modeling : Predict biodegradability and toxicity based on its methylenedioxy and chloromethyl groups .
  • Experimental Ecotoxicity Assays : Use Daphnia magna or algal growth inhibition tests to assess aquatic toxicity .
  • Degradation Studies : Monitor hydrolysis rates under varying pH and UV exposure .

Q. How can this compound be utilized in polymer chemistry, and what methodological considerations apply?

this compound serves as a monomer in Friedel-Crafts polymerization. Key steps include:

  • Electrophilic Aromatic Substitution : React with aromatic polymers (e.g., polystyrene) using AlCl₃ as a catalyst .
  • Post-Polymerization Analysis : Characterize cross-linking density via gel permeation chromatography (GPC) or FTIR .

Q. How should researchers resolve contradictions in reported synthesis yields or reactivity data?

  • Variable Control : Replicate experiments with strict control of moisture, reagent purity, and temperature .
  • Statistical Analysis : Apply ANOVA to compare yields across methods, identifying significant variables (e.g., catalyst type) .
  • Literature Meta-Analysis : Cross-reference data from peer-reviewed studies to identify consensus or outliers .

Q. Methodological Guidelines

  • Data Presentation : Follow journal-specific guidelines (e.g., Med. Chem. Commun.) for figures, avoiding excessive chemical structures in graphics .
  • Critical Analysis : Use the Extended Essay Framework to ensure clarity in research objectives, data interpretation, and hypothesis testing .
  • Research Question Formulation : Adapt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure objectives, e.g., "How does thionyl chloride (Intervention) compare to HCl (Comparison) in this compound synthesis (Outcome)?" .

Properties

IUPAC Name

5-(chloromethyl)-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSUJONSJJTODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066660
Record name 1,3-Benzodioxole, 5-(chloromethyl)-
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20850-43-5
Record name Piperonyl chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzodioxole, 5-(chloromethyl)-
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Record name Piperonyl chloride
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Record name 1,3-Benzodioxole, 5-(chloromethyl)-
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Synthesis routes and methods I

Procedure details

Piperonyl alcohol (10 g, 65.7 mmol) was dissolved in benzene. Triethylamine (11 ml, 78.8 mmol) and thionyl chloride (11 ml, 131.4 mmol) were added dropwise thereto and was stirred for 24 hours at 0° C. The reaction mixture was extracted with sodium bicarbonate and ethyl acetate, the organic layer was separated, and dried over anhydrous magnesium sulfate to obtain 5-chloromethyl benzo[1,3]dioxol (11.2 g, yield 100%).
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Synthesis routes and methods II

Procedure details

153.9 g (1.29 mols) of thionyl chloride are poured onto 65.6 g (0.431 mol) of 3,4-methylenedioxybenzyl alcohol. The mixture is stirred for 90 minutes at ambient temperature (15°-25° C.) and the excess thionyl chloride is then evaporated. The residue is taken up in dimethylformainde (DMF) and the latter is then evaporated. Finally, the residue is taken up in 500 ml of DMF (it is not necessary to isolate the 3,4-methylenedioxybenzyl chloride thus obtained).
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Synthesis routes and methods III

Procedure details

A typical process for preparing piperonal from 1,2-methylenedioxybenzene has been reported by P. P. Shorygin et al. [J. Gen. Chem. (U.S.S.R.), 8,975 (1938)]. This is a two-step process. In the first step, 1,2-methylenedioxybenzene is reacted with formalin in petroleum benzine under the influence of hydrogen chloride gas and zinc chloride to form piperonyl chloride (with a 70-78% yield based on the amount of 1,2-methylenedioxybenzene having reacted). This is followed by the second step in which the piperonyl chloride is reacted with an equimolar amount of hexamine in 60% alcohol to give a 70-80% yield of piperonal. By E. D. Laskina et al. [Chemical Abstracts, 57,9714 (1962)], another process has been described in which 1,2-methelenedioxybenzene is reacted with formalin in the presence of a large excess of the sodium salt of m-nitrobenzenesulfonic acid, hydrogen chloride, and an aluminum catalyst to give a 42.4% yield of piperonal.
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70%

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

15.04 ml of thionyl chloride are added dropwise, at 0° C., over the space of 25 min and under argon, to 10.82 g of 3,4-methylenedioxybenzyl alcohol (Fluka, Buchs, Switzerland) and 48 g of diisopropylaminomethylpolystyrene (polyhunig base: polystyrene crosslinked with 2% divinylbenzene, diisopropylaminomethylated; Fluka, Buchs, Switzerland) in 200 ml of abs. ether. After having been stirred at 0° C. for a further 1.5 h, the mixture is filtered with suction and the filtrate is concentrated on a RE and then under HV. The residue is purified by chromatography on silica gel (eluent: C), and the title compound thus obtained. TLC Rf (hexane:ethyl acetate, 4:1)=0.47; 1H-NMR (200 MHz, CDCl3): 6.95-6.7(m, 3H), 5.97(s, 2H), 4.53(s, 2H).
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polystyrene
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